[Ir(dtbbpy)(ppy)2][PF6]

Catalog No.
S872476
CAS No.
676525-77-2
M.F
C40H40F6IrN4P
M. Wt
914 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Ir(dtbbpy)(ppy)2][PF6]

CAS Number

676525-77-2

Product Name

[Ir(dtbbpy)(ppy)2][PF6]

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate

Molecular Formula

C40H40F6IrN4P

Molecular Weight

914 g/mol

InChI

InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3

InChI Key

VCIVELSSYHAWGC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Photocatalysis

Field: Chemistry

Application Summary: [Ir(dtbbpy)(ppy)2][PF6] is an iridium-based photocatalyst used to drive various photochemical reactions .

Methods and Procedures: The compound is typically used in a solution where it absorbs light and initiates chemical reactions. The exact procedures can vary depending on the specific reaction .

Results and Outcomes: The use of this compound as a photocatalyst has enabled various reactions such as the coupling of N-arylamines and nitroalkanes via an oxidative aza-Henry reaction, and atom transfer radical addition (ATRA) of haloalkanes to alkenes and alkynes .

Trifluoromethylation of Aromatics

Field: Organic Chemistry

Application Summary: The compound has been used in the photocatalytic trifluoromethylation of aromatics .

Methods and Procedures: The process involves the use of the greenhouse gas SF5CF3 as a CF3 source for the photocatalytic trifluoromethylation of arenes, using [Ir(dtbbpy)(ppy)2][PF6] as a catalyst .

Results and Outcomes: The trifluoromethylation of C6D6 in the presence of 1-octanol results in the concomitant generation of 1-fluorooctane, presumably by intermediate SF4 .

Photoredox Catalysis on Unactivated Substrates

Application Summary: This compound has been used in photoredox catalysis on unactivated substrates .

Methods and Procedures: The compound is used as a strong bis-cyclometalated iridium photoreductant with electron-rich b-diketiminate (NacNac) ancillary ligands .

Results and Outcomes: This approach has enabled high-yielding photoredox transformations of challenging substrates with very simple reaction conditions that require only a single sacrificial reagent .

The compound [Iridium(III) complex with 4,4-di-tert-butyl-2,2-bipyridine and 2-phenylpyridine] hexafluorophosphate, commonly referred to as [Ir(dtbbpy)(ppy)2][PF6], is a notable iridium-based photocatalyst characterized by its unique coordination environment and photochemical properties. The molecular formula of this compound is C40H40F6IrN4PC_{40}H_{40}F_{6}IrN_{4}P, and it has a molecular weight of approximately 913.95 g/mol. Its structure features two 2-phenylpyridine ligands and one 4,4-di-tert-butyl-2,2-bipyridine ligand coordinated to an iridium center, with the hexafluorophosphate anion serving as a counterion .

. Some significant reactions include:

  • Oxidative Aza-Henry Reaction: This reaction involves the coupling of N-arylamines with nitroalkanes, facilitated by the photocatalytic properties of the compound .
  • Atom Transfer Radical Addition: The compound enables the addition of haloalkanes to alkenes and alkynes, showcasing its versatility in radical chemistry .
  • Trifluoromethylation: It has been used in photocatalytic trifluoromethylation of aromatics, utilizing greenhouse gas SF5CF3 as a CF3 source.
  • Reductive Cross-Coupling Reactions: The compound is effective in aryl-alkyl C−C reductive cross-coupling reactions, demonstrating its utility in synthetic organic chemistry .

The synthesis of [Ir(dtbbpy)(ppy)2][PF6] typically involves several key steps:

  • Formation of Iridium Complex: A mixture of 4,4-di-tert-butyl-2,2-bipyridine and tetrakis(2-phenylpyridine-C,N)(µ-dichloro)diiridium is heated in a solvent such as 1,2-ethanediol under nitrogen atmosphere.
  • Precipitation of Hexafluorophosphate Salt: Ammonium hexafluorophosphate is added to the solution to precipitate the desired iridium complex.
  • Purification: The precipitate is filtered, dried, and recrystallized from acetonitrile/ether to yield pure [Ir(dtbbpy)(ppy)2][PF6] in good yields (typically around 66%) .

The primary application of [Ir(dtbbpy)(ppy)2][PF6] lies in photocatalysis, where it is employed in:

  • Organic synthesis for complex molecule construction.
  • Photoredox catalysis for various transformations involving challenging substrates.
  • Development of new materials with enhanced photophysical properties.

Its effectiveness as a photocatalyst makes it valuable in both academic research and industrial applications.

Interaction studies involving [Ir(dtbbpy)(ppy)2][PF6] focus on its behavior in different reaction environments and with various substrates. These studies reveal insights into how the compound interacts with light and other reactants, influencing reaction pathways and efficiencies. Notably, its strong absorption characteristics enable efficient energy transfer processes critical for photocatalytic applications.

Several compounds share structural similarities with [Ir(dtbbpy)(ppy)2][PF6], highlighting its unique features:

Compound NameSimilarityUnique Features
[Ir(ppy)2(dtbbpy)][PF6]0.99Contains one less phenylpyridine ligand; less steric hindrance.
[Ir(dtbbpy)(bpy)2][PF6]0.85Utilizes bipyridine instead of phenylpyridine; different electronic properties.
[Ir(dtbbpy)(ppy)3][PF6]0.80Three phenylpyridine ligands; potentially different reactivity due to sterics.
[Ir(ppy)3][PF6]0.75Tris(phenylpyridine) complex; lacks bulky substituents leading to different solubility and reactivity .

The presence of bulky tert-butyl groups in [Ir(dtbbpy)(ppy)2][PF6] contributes significantly to its stability and solubility compared to similar compounds, making it particularly effective in photochemical applications.

Dates

Modify: 2023-08-16

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